molecular formula C6H10S B2666794 (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol CAS No. 2550997-11-8

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol

Cat. No.: B2666794
CAS No.: 2550997-11-8
M. Wt: 114.21
InChI Key: YMGPOMDJLANCPR-FPFOFBBKSA-N
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Description

(1S,5R)-Bicyclo[310]hexane-3-thiol is a bicyclic organic compound characterized by a unique structure that includes a thiol group (-SH) attached to a bicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable bicyclic precursor, the thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or thiolates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Thiolating agents like thiourea or alkyl halides are employed under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Sulfides

    Substitution: Thioethers, alkyl thiols

Scientific Research Applications

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • (1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid
  • 3-Oxabicyclo[3.1.0]hexan-2-one,4-ethyl-1-(3-fluorophenyl)-,(1S,4S,5R)

Uniqueness

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to similar compounds that may contain different functional groups. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPOMDJLANCPR-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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